- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740
Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)
94209-24-2 structure
Product Name:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
N.o CAS:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
Update Time:2025-05-25
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
- CCG-305131
- BS-48113
- D85559
- HMS1407H21
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
- AKOS015969508
- BWTLOAULVWBENQ-UHFFFAOYSA-N
- Ethyl 1,3-diphenylpyrazole-5-carboxylate
- Z53848029
- Enamine_004751
- CS-0161857
- ethyl 2,5-diphenylpyrazole-3-carboxylate
- DB-370095
- 94209-24-2
- SCHEMBL16112468
-
- MDL: MFCD03960606
- Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
- Chave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N
- SMILES: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC
Propriedades Computadas
- Massa Exacta: 292.121177757g/mol
- Massa monoisotópica: 292.121177757g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 5
- Complexidade: 362
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.1
- Superfície polar topológica: 44.1Ų
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
$1435 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-200mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 200mg |
1185.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
3550.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-50mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 50mg |
476.0CNY | 2021-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-250mg |
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 250mg |
¥1983.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-1g |
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
¥3946.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
¥11821.00 | 2024-04-24 | |
| Chemenu | CM362790-250mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 250mg |
$191 | 2024-07-19 | |
| Chemenu | CM362790-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 1g |
$475 | 2024-07-19 | |
| Chemenu | CM362790-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 5g |
$1361 | 2024-07-19 |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Methanol ; overnight, 65 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Product class 1: pyrazoles, Science of Synthesis, 2002, 12, 15-225
Método de produção 3
Condições de reacção
Referência
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones, ACS Omega, 2023, 8(19), 17274-17287
Método de produção 4
Condições de reacção
1.1 Solvents: Ethanol ; 5 h, reflux
Referência
- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine, Journal of Organic Chemistry, 2003, 68(15), 5977-5982
Método de produção 5
Condições de reacção
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C
Referência
- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties, New Journal of Chemistry, 2020, 44(3), 684-694
Método de produção 6
Condições de reacção
Referência
- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides, Journal of Chemical Research, 1999, (12), 718-719
Método de produção 7
Condições de reacção
Referência
- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220
Método de produção 8
Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux
Referência
- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles, Journal of Fluorine Chemistry, 2010, 131(3), 426-432
Método de produção 9
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C
Referência
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids, Journal of Fluorine Chemistry, 2018, 214, 17-23
Método de produção 10
Condições de reacção
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt
1.2 3 h, rt; 10 h, reflux
1.2 3 h, rt; 10 h, reflux
Referência
- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848
Método de produção 11
Condições de reacção
1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C
Referência
- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Referência
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline, Chemistry Central Journal, 2016, 10,
Método de produção 13
Condições de reacção
Referência
- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,
Método de produção 14
Condições de reacção
1.1 Solvents: Acetonitrile ; 1 h, rt
Referência
- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ, European Journal of Organic Chemistry, 2018, 2018(3), 316-328
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-
- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
- ethyl propiolate
- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- Phenylhydrazine Hydrochloride (1:1)
- N'-Phenylbenzohydrazonoyl chloride
- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-
- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate
- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester
- 2,5-diphenyl-2h-tetrazole
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)
- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)
- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)
- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)
- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Literatura Relacionada
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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